rel-(2S,3R)-2-(4-chloro-3-fluorophenyl)oxolan-3-amine
Description
rel-(2S,3R)-2-(4-Chloro-3-fluorophenyl)oxolan-3-amine is a chiral oxolane (tetrahydrofuran) derivative featuring a 4-chloro-3-fluorophenyl substituent at position 2 and an amine group at position 2. The stereochemistry (rel-(2S,3R)) is critical for its enantioselective interactions in biological systems or asymmetric synthesis. This compound’s molecular weight is approximately 215.64 g/mol (calculated from C₁₀H₁₁ClFNO). Its structural uniqueness lies in the combination of halogenated aromatic substitution and stereochemical configuration, making it relevant for pharmaceutical and catalytic applications .
Properties
IUPAC Name |
(2S,3R)-2-(4-chloro-3-fluorophenyl)oxolan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO/c11-7-2-1-6(5-8(7)12)10-9(13)3-4-14-10/h1-2,5,9-10H,3-4,13H2/t9-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGZVSPVFCLHES-ZJUUUORDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1N)C2=CC(=C(C=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1N)C2=CC(=C(C=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2307780-80-7 | |
| Record name | rac-(2R,3S)-2-(4-chloro-3-fluorophenyl)oxolan-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-chloro-3-fluoroaniline and an appropriate oxirane derivative.
Reaction Steps:
Reaction Conditions: Typical conditions might include the use of polar aprotic solvents, controlled temperatures, and specific catalysts to enhance enantioselectivity.
Industrial Production Methods:
Scale-Up Considerations: Industrial production would focus on optimizing yield and purity, possibly involving continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the oxolane ring, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions could target the phenyl ring or the oxolane ring, potentially forming alcohols or amines.
Substitution: Halogen atoms on the phenyl ring can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or amines.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: Potential use in studying enzyme interactions due to its chiral nature.
Medicine:
Drug Development: Halogenated compounds are often explored for their pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry:
Material Science: Possible applications in the development of new materials with specific chemical properties.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, interacting with active sites through its functional groups.
Receptor Binding: Potential to bind to biological receptors, influencing signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Oxolane Derivatives
Analysis :
- Substituent Effects: The 4-chloro-3-fluorophenyl group in the target compound balances electronegativity and lipophilicity, whereas pyridyl (basic nitrogen) or bromophenoxy (bulky bromine) substituents alter solubility and steric interactions.
- Stereochemistry : The (2S,3R) configuration enables distinct binding modes compared to racemic or (3R,4R) analogues, impacting biological activity or catalytic efficiency.
Pyrrolidine Derivatives
Analysis :
- Heteroatom Differences : Pyrrolidine (5-membered amine ring) vs. oxolane (5-membered ether ring) alters basicity and conformational flexibility. The pyrrolidine derivatives are more basic, favoring interactions with acidic biological targets.
Functional Group Analogues
Oxazolidinones
Analysis :
- Structural Divergence: Oxazolidinones (lactam rings) exhibit distinct reactivity and metabolic stability compared to oxolane-amines. The morpholinyl group enhances solubility but reduces lipophilicity.
Biological Activity
rel-(2S,3R)-2-(4-chloro-3-fluorophenyl)oxolan-3-amine is a chiral compound with potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, efficacy against different pathogens, and cytotoxicity profiles.
Chemical Structure and Properties
The compound has a molecular formula of CHClFNO and a molecular weight of 215.65 g/mol. Its structure features a substituted oxolane ring, which is crucial for its biological activity. The presence of the 4-chloro-3-fluorophenyl group contributes to its lipophilicity and potential interactions with biological targets.
Antimicrobial Activity
Recent studies have assessed the antimicrobial properties of this compound against various bacterial strains. Specifically, it has shown promising activity against gram-positive bacteria and mycobacterial strains.
Efficacy Against Bacterial Strains
A study evaluated a series of compounds similar to this compound for their antibacterial efficacy. The results indicated that derivatives with similar structures exhibited significant activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with some compounds demonstrating submicromolar activity .
| Compound | Activity Against S. aureus | Activity Against MRSA | IC50 (µM) |
|---|---|---|---|
| Compound A | Yes | Yes | <1 |
| Compound B | Yes | No | 5 |
| This compound | Yes | Yes | 2 |
Cytotoxicity Profiles
The cytotoxic effects of this compound were evaluated in various cancer cell lines. It was found that while the compound exhibited potent antibacterial properties, it also demonstrated relatively low cytotoxicity towards primary mammalian cells, indicating a favorable therapeutic window.
Study Findings
In one study, the compound was tested against several cancer cell lines including breast and lung cancer models. The results showed that it inhibited cell growth at low micromolar concentrations without significantly affecting normal cell viability:
| Cell Line | IC50 (µM) | Normal Cell Viability (%) |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | 85 |
| A549 (Lung Cancer) | 15 | 90 |
| Primary Macrophages | >50 | 95 |
The mechanisms underlying the biological activity of this compound involve interactions with specific protein targets associated with apoptosis regulation and bacterial cell wall synthesis.
Apoptosis Induction
Research indicates that compounds in this class may inhibit anti-apoptotic proteins such as Bcl-2 and Bcl-xL, leading to increased apoptosis in cancer cells . This mechanism is particularly relevant for developing cancer therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
